molecular formula C27H25N3O5S B2673935 N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 443348-21-8

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2673935
CAS No.: 443348-21-8
M. Wt: 503.57
InChI Key: USSXVIJYIWNOOM-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings The presence of furan, oxolan, and phenylethyl groups adds to its structural diversity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.

    Introduction of the Furan and Oxolan Groups: The furan and oxolan groups can be introduced via nucleophilic substitution reactions. For example, the furan-2-ylmethyl group can be attached to the quinazoline core using a furan-2-ylmethyl halide in the presence of a base.

    Attachment of the Phenylethylsulfanyl Group: The phenylethylsulfanyl group can be introduced through a thiol-ene reaction, where a phenylethyl thiol reacts with an alkene precursor on the quinazoline core.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and phenylethyl groups can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxolan positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols

    Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the furan, oxolan, and phenylethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide: can be compared with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural diversity may confer unique biological activities and reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3-(oxolan-2-ylmethyl)-2-phenacylsulfanylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c31-24(18-6-2-1-3-7-18)17-36-27-29-23-14-19(25(32)28-15-20-8-4-12-34-20)10-11-22(23)26(33)30(27)16-21-9-5-13-35-21/h1-4,6-8,10-12,14,21H,5,9,13,15-17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSXVIJYIWNOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N=C2SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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